molecular formula C18H34O B13684098 3,13-Octadecadien-1-ol

3,13-Octadecadien-1-ol

Cat. No.: B13684098
M. Wt: 266.5 g/mol
InChI Key: QBNCGBJHGBGHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an unsaturated alcohol with the molecular formula C₁₈H₃₄O and a molecular weight of 266.46 g/mol . It is characterized by the presence of two double bonds in the 3rd and 13th positions of the octadecane chain, making it a dienol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,13Z)-Octadeca-3,13-dien-1-ol typically involves the coupling of appropriate alkenyl intermediates. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an inert atmosphere .

Industrial Production Methods

Industrial production of (3E,13Z)-Octadeca-3,13-dien-1-ol may involve large-scale Wittig reactions or other coupling reactions that ensure high yield and purity. The process is optimized to maintain the stereochemistry of the double bonds, which is crucial for the compound’s biological activity .

Chemical Reactions Analysis

Types of Reactions

(3E,13Z)-Octadeca-3,13-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3E,13Z)-Octadeca-3,13-dien-1-ol has several scientific research applications:

Mechanism of Action

The primary mechanism of action of (3E,13Z)-Octadeca-3,13-dien-1-ol involves its role as a pheromone. It binds to specific olfactory receptors in insects, triggering a behavioral response. The molecular targets include olfactory receptor neurons that are highly sensitive to the compound’s structure . In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E,13Z)-Octadeca-3,13-dien-1-ol is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. This configuration allows it to interact selectively with olfactory receptors, making it highly effective in its role compared to other isomers .

Properties

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

octadeca-3,13-dien-1-ol

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,15-16,19H,2-4,7-14,17-18H2,1H3

InChI Key

QBNCGBJHGBGHLS-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCC=CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.